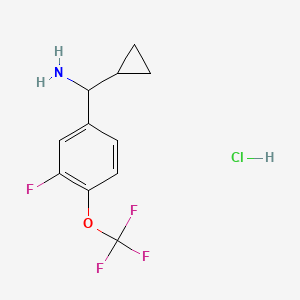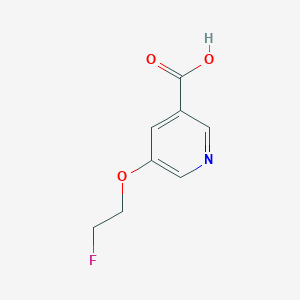
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride is a synthetic organic compound that features a cyclopropyl group, a fluorinated phenyl ring, and a methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluorinated Phenyl Ring: This step may involve nucleophilic aromatic substitution reactions, where a fluorinated phenyl precursor is reacted with appropriate nucleophiles.
Attachment of the Methylamine Group: This can be done through reductive amination, where an aldehyde or ketone intermediate is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the methylamine moiety.
Reduction: Reduction reactions could target the aromatic ring or any carbonyl intermediates formed during synthesis.
Substitution: The fluorinated phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
C-Cyclopropyl-C-(3-fluoro-phenyl)-methylamine hydrochloride: Lacks the trifluoromethoxy group.
C-Cyclopropyl-C-(4-trifluoromethoxy-phenyl)-methylamine hydrochloride: Different substitution pattern on the phenyl ring.
C-Cyclopropyl-C-(3-chloro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride: Chlorine instead of fluorine.
Uniqueness
The presence of both the cyclopropyl group and the highly fluorinated phenyl ring makes C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride unique. These structural features can impart distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets.
Propriétés
Formule moléculaire |
C11H12ClF4NO |
|---|---|
Poids moléculaire |
285.66 g/mol |
Nom IUPAC |
cyclopropyl-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H11F4NO.ClH/c12-8-5-7(10(16)6-1-2-6)3-4-9(8)17-11(13,14)15;/h3-6,10H,1-2,16H2;1H |
Clé InChI |
MFARICXFMHBDMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)




![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)








